molecular formula C9H5ClN2O4S B2595632 5-Nitroquinoline-6-sulfonyl chloride CAS No. 1282396-73-9

5-Nitroquinoline-6-sulfonyl chloride

Cat. No. B2595632
CAS RN: 1282396-73-9
M. Wt: 272.66
InChI Key: BQSQILVPFIKOES-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 5-Nitroquinoline-6-sulfonyl chloride is 272.67 . The IUPAC name is 5-nitro-6-quinolinesulfonyl chloride . The InChI code is 1S/C9H5ClN2O4S/c10-17(15,16)8-4-3-7-6(2-1-5-11-7)9(8)12(13)14/h1-5H .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Chemical Synthesis and Reactivity :

    • 5-Nitroquinoline derivatives exhibit reactivity in vicarious nucleophilic substitution reactions, as seen in the interaction with various carbanions, leading to substitution products with distinct structural characteristics (Mąkosza et al., 1986).
    • Copper-catalyzed C-H sulfonylation of aminoquinoline scaffolds, including 5-Nitroquinoline derivatives, demonstrates a method to selectively functionalize these compounds at specific positions, which is significant for creating complex molecules (Jun-Ming Li et al., 2016).
  • Pharmacological Applications :

    • The reaction of 8-aminoquinoline (a related compound to 5-Nitroquinoline-6-sulfonyl chloride) with various sulfonyl chlorides leads to the formation of sulfonamides with significant potential in medicinal chemistry, particularly in forming complexes with metals like Ni(II) (B. Macías et al., 2002).
    • Arylsulfonamide-based quinolines, derived from similar reactions involving 5-Nitroquinoline, have been evaluated for their antibacterial and antifungal activities, highlighting the role of these compounds in developing new antimicrobial agents (L. Jyothish Kumar & V. Vijayakumar, 2017).
  • Material Science and Novel Compound Synthesis :

    • Copper-catalyzed sulfonylation of aminoquinolines (related to 5-Nitroquinoline) has led to the development of sulfonylated products that can be transformed into other useful compounds, illustrating the versatility of these reactions in materials science (Hong-Wen Liang et al., 2015).
    • The synthesis of novel quinazoline sulfones, closely related to nitroquinoline derivatives, has been reported, demonstrating their use in the construction of biologically active molecules or functional materials (T. Nguyen et al., 2020).

Safety and Hazards

The safety information for 5-Nitroquinoline-6-sulfonyl chloride includes pictograms GHS05, GHS07, and the signal word "Danger" . Hazard statements include H314 and H335 . Precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

Future Directions

Quinoline, a related compound, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the therapeutic potential and biomedical applications of quinolines have been enhanced by the incorporation of the sulfonamide group into their chemical framework . This suggests that 5-Nitroquinoline-6-sulfonyl chloride may also have potential for future research and development.

properties

IUPAC Name

5-nitroquinoline-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O4S/c10-17(15,16)8-4-3-7-6(2-1-5-11-7)9(8)12(13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSQILVPFIKOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2[N+](=O)[O-])S(=O)(=O)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitroquinoline-6-sulfonyl chloride

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